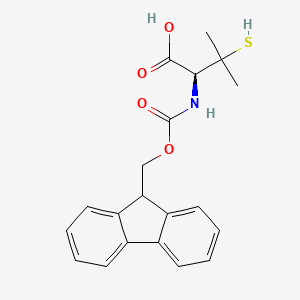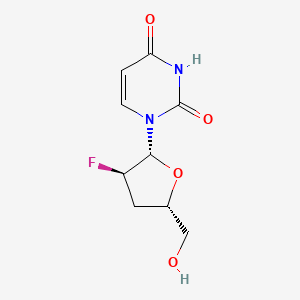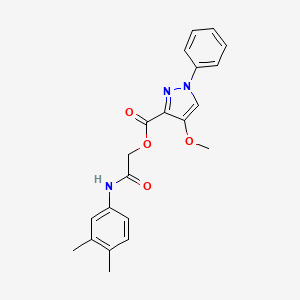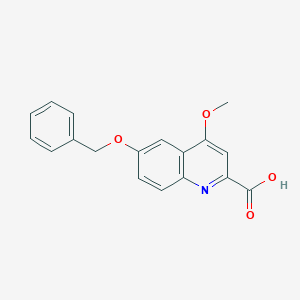
4-Methyl-2-phenyloxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-phenyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a phenyl group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-phenyloxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-phenyloxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-phenyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
2-Phenyloxazole: Lacks the methyl and nitrile groups, resulting in different chemical properties and biological activities.
4-Methyl-2-phenylthiazole: Contains a sulfur atom instead of an oxygen atom in the ring, leading to distinct reactivity and applications.
5-Phenyloxazole-4-carbonitrile:
Uniqueness: 4-Methyl-2-phenyloxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position and the methyl group at the 4-position enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI-Schlüssel |
OSCFPIBZEPQWQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)




![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
